

# Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate molecular weight

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## Compound of Interest

Compound Name: Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate

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An In-Depth Technical Guide to **Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate**: A Key Scaffold for Drug Discovery

## Abstract

**Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate** is a heterocyclic building block featuring a fused pyrazole and pyridine ring system. With a molecular weight of 177.16 g/mol and the chemical formula  $C_8H_7N_3O_2$ , this compound has emerged as a significant scaffold in medicinal chemistry and drug development.[1][2] The pyrazolopyridine core is structurally analogous to purines, enabling it to function as an antagonist in various biological pathways and making it a privileged structure in the design of targeted therapeutics.[3] This guide provides a comprehensive technical overview of its molecular profile, synthesis, chemical reactivity, and applications, with a focus on its utility for researchers and professionals in the field of drug discovery. We will explore the causality behind synthetic strategies and the logic of its functionalization for creating diverse chemical libraries aimed at various biological targets.

## Core Molecular Profile

The fundamental identity of a chemical entity is defined by its structure and core properties.

**Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate** belongs to the pyrazolopyridine family, which consists of several constitutional isomers based on the fusion orientation of the pyrazole and pyridine rings.[4] The '[3,4-c]' isomer specifies the precise connectivity, which dictates its unique chemical and electronic properties.

Identifier	Value	Source
IUPAC Name	Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate	N/A
CAS Number	1033772-26-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	177.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	<chem>COC(=O)C1=CN=C2C(=C1)C=NN2</chem>	<a href="#">[5]</a>

## Physicochemical and Handling Properties

The physicochemical properties of a compound are critical for its application in both synthesis and biological assays. While exhaustive experimental data is proprietary, computed properties and standard handling guidelines provide essential insights.

Property	Value	Notes
Purity	Typically ≥97%	Available from commercial suppliers. <a href="#">[1]</a>
Appearance	Solid	
Storage Conditions	Room Temperature, Sealed in Dry	Recommended to prevent degradation. <a href="#">[2]</a>
Hydrogen Bond Donors	1	Computed by Cactvs 3.4.8.18.
Hydrogen Bond Acceptors	4	Computed by Cactvs 3.4.8.18.
Rotatable Bond Count	1	Computed by Cactvs 3.4.8.18.

## Synthesis and Chemical Reactivity

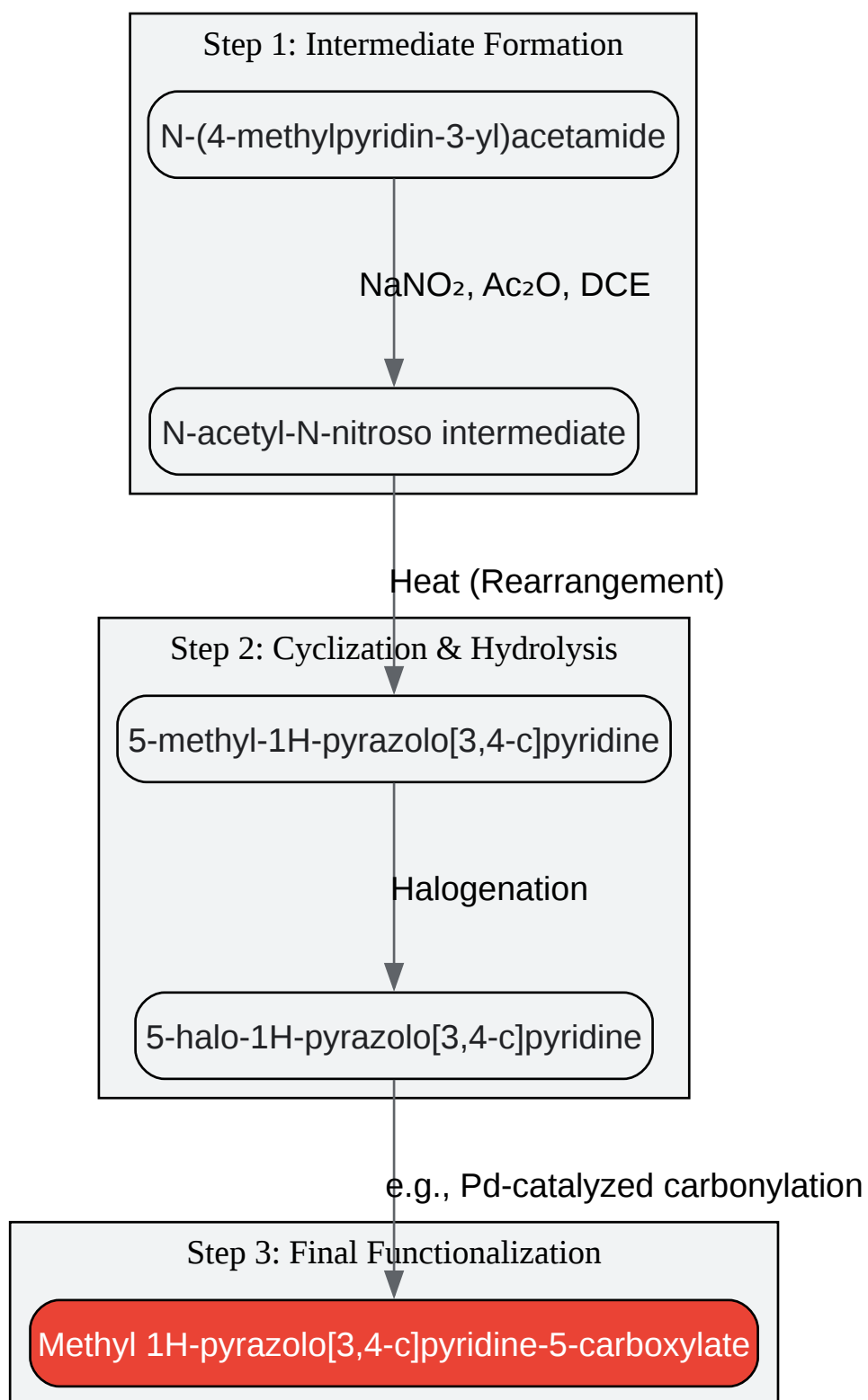
The utility of a scaffold is fundamentally dependent on its accessibility through synthesis and its capacity for controlled chemical modification. The pyrazolo[3,4-c]pyridine core is amenable to established heterocyclic chemistry principles.

## Synthetic Pathway to the Core Scaffold

A classical and effective method for constructing the 1H-pyrazolo[3,4-c]pyridine ring system is based on the Huisgen indazole synthesis, which involves the cyclization of an N-acetyl-N-nitroso intermediate.<sup>[6][7]</sup> This approach provides a reliable route to key precursors, such as 5-halo-1H-pyrazolo[3,4-c]pyridines, which can then be converted to the target carboxylate.

This protocol is adapted from established literature procedures for the synthesis of the core scaffold.<sup>[7]</sup>

- Nitrosation: To a solution of N-(4-methylpyridin-3-yl)acetamide in dichloroethane (DCE), add acetic anhydride (Ac<sub>2</sub>O). Cool the mixture and add sodium nitrite (NaNO<sub>2</sub>) portion-wise, maintaining the temperature.
  - Causality: The acetylation of 3-amino-4-methylpyridine provides the necessary acetamido directing group. The subsequent nitrosation with NaNO<sub>2</sub> in an acidic environment (generated in situ) forms the critical N-acetyl-N-nitroso intermediate.
- Cyclization: Heat the reaction mixture. The N-nitroso compound will undergo a thermal rearrangement and cyclization cascade to form the fused pyrazole ring.
  - Causality: Heating provides the energy required to overcome the activation barrier for the intramolecular rearrangement, leading to the formation of the stable aromatic pyrazolopyridine system.
- Hydrolysis/Halogenation: The resulting intermediate is then treated with a methanolic solution of sodium methoxide (NaOMe) or appropriate halogenating agents to yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.<sup>[7]</sup>
  - Causality: The methoxide treatment facilitates the removal of the acetyl group. Subsequent steps (not detailed here but common in the field) would involve converting the methyl group at the 5-position to the desired carboxylate, or functionalizing a halo-substituted precursor via carbonylation or other cross-coupling reactions.



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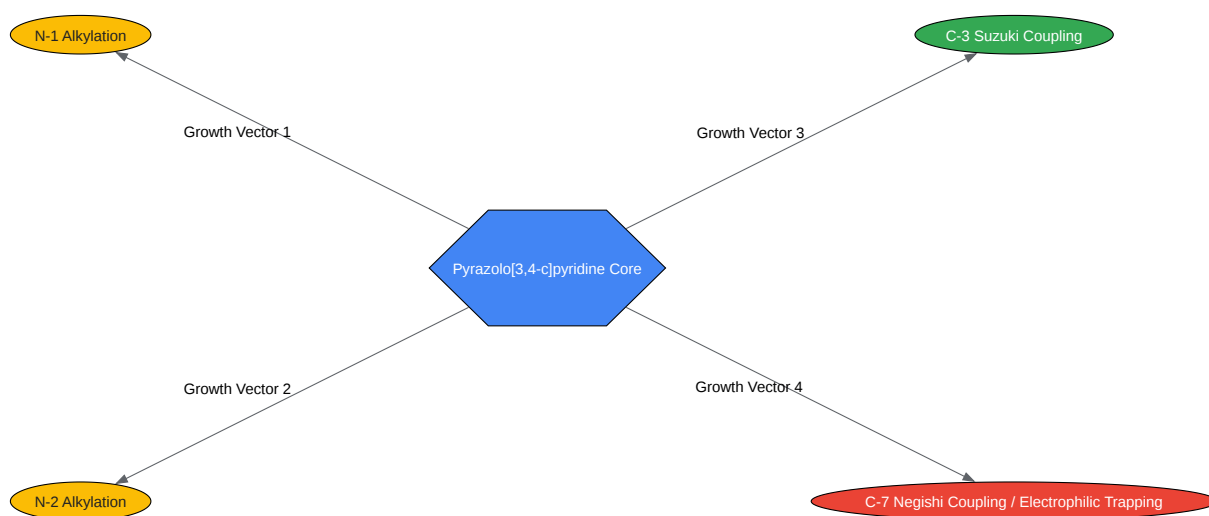
Caption: Synthetic workflow for the pyrazolo[3,4-c]pyridine scaffold.

## Vectorial Functionalization for Drug Discovery

The true power of the pyrazolo[3,4-c]pyridine scaffold lies in its potential for selective, multi-directional elaboration, a concept known as vectorial functionalization.<sup>[8]</sup> This is paramount in fragment-based drug discovery (FBDD), where a core fragment is "grown" into a potent ligand by adding substituents that engage with specific pockets of a biological target.

The different positions on the ring system (N-1, N-2, C-3, C-7) exhibit distinct reactivity, allowing for controlled, stepwise modifications.<sup>[7][8]</sup>

- **N-1 and N-2 Positions:** These nitrogens can be selectively alkylated or protected. The choice of reaction conditions and protecting groups dictates which nitrogen reacts, enabling precise control over the molecule's hydrogen-bonding profile and steric properties.<sup>[7]</sup>
- **C-3 Position:** This position is amenable to modern cross-coupling reactions. A tandem C-H borylation followed by a Suzuki-Miyaura cross-coupling allows for the introduction of a wide range of aryl or heteroaryl substituents.<sup>[7][8]</sup>
  - **Causality:** Iridium-catalyzed borylation selectively activates the C-H bond at the C-3 position due to its electronic environment. The resulting boronate ester is a versatile intermediate for palladium-catalyzed Suzuki coupling, which forms a new carbon-carbon bond.
- **C-7 Position:** Selective metallation at this position can be achieved using a strong, non-nucleophilic base like TMPMgCl·LiCl. The resulting organometallic intermediate can be trapped with various electrophiles (e.g., iodine) or used in Negishi cross-coupling reactions.<sup>[7][8]</sup>
  - **Causality:** The combination of the sterically hindered base and the directing effect of the pyridine nitrogen favors deprotonation at the C-7 position, creating a nucleophilic carbon that can react with a wide array of electrophilic partners.



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Caption: Key growth vectors for functionalizing the pyrazolopyridine scaffold.

## Relevance in Medicinal Chemistry

Pyrazolopyridines are considered highly effective pharmacophores due to the synergistic effect of the fused pyrazole and pyridine rings.[9] Their resemblance to endogenous purines allows them to compete for and modulate the activity of numerous enzymes, particularly kinases.[3]

Target Class	Example(s)	Therapeutic Area	Reference
Kinase Inhibitors	Cyclin-Dependent Kinases (CDKs), B-Raf	Oncology	[10]
Secretase Modulators	$\gamma$ -secretase	Neurodegenerative Diseases	[10]
Anti-inflammatory	Pro-inflammatory kinases	Inflammation, Arthritis	[9]
Antimicrobial	Various bacterial/fungal targets	Infectious Diseases	[9]

The methyl ester at the C-5 position of the title compound is a particularly valuable feature. It serves as a versatile chemical handle that can be readily hydrolyzed to the corresponding carboxylic acid for forming salt bridges with protein targets, or converted to a diverse array of amides to explore different binding interactions and improve pharmacokinetic properties.

## Analytical Characterization

Unambiguous structural confirmation is essential. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is standard.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition,  $C_8H_7N_3O_2$ , by providing a highly accurate mass measurement.[11]
- $^1H$  NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.8-4.0 ppm), several signals in the aromatic region corresponding to the protons on the pyridine and pyrazole rings, and a broad singlet for the N-H proton of the pyrazole.
- $^{13}C$  NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon of the ester (around 160-165 ppm), the methyl carbon (around 51-53 ppm), and a series of signals for the aromatic carbons of the fused ring system.[11]

- 2D NMR Techniques: For definitive assignment of regiochemistry, especially after functionalization, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable.[11] They provide through-bond and through-space correlation data, respectively, to confirm the exact placement of substituents.[11]

## Conclusion

**Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate** is more than just a chemical compound; it is a strategically designed scaffold for modern drug discovery. Its molecular weight of 177.16 g/mol and well-defined structure provide a solid foundation for building complex and targeted molecules.[1] The established synthetic routes and, more importantly, the potential for controlled vectorial functionalization make it an exceptionally valuable tool for medicinal chemists.[7][8] Its proven relevance as a core structure in kinase inhibitors and other therapeutic agents underscores its continued importance in the development of next-generation pharmaceuticals.[9][10]

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